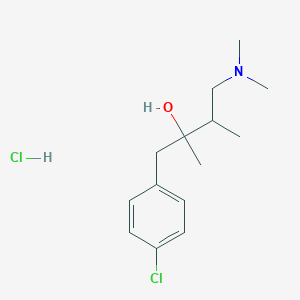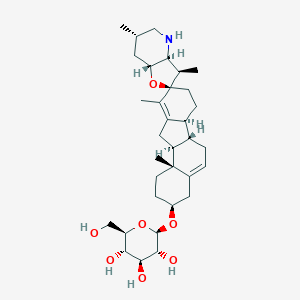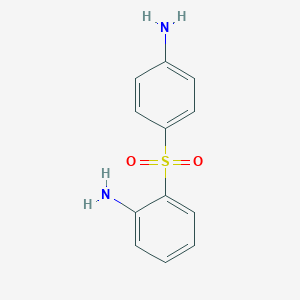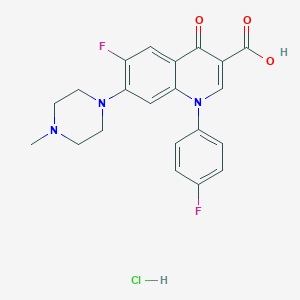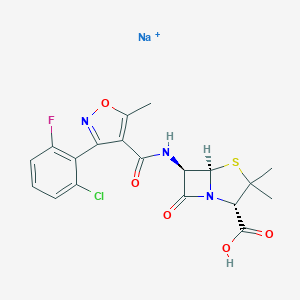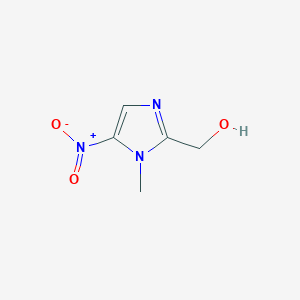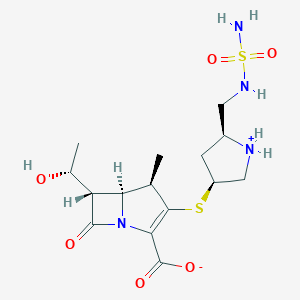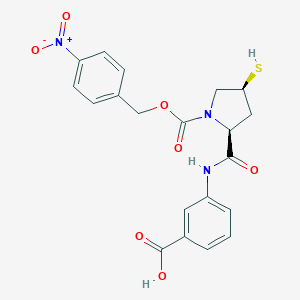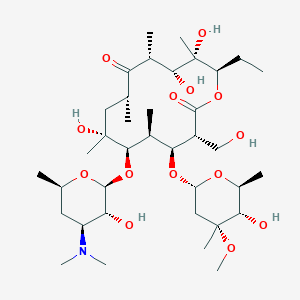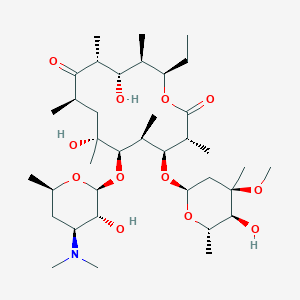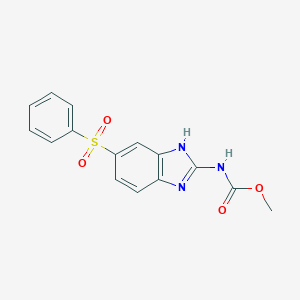
Fenbendazol sulfona
Descripción general
Descripción
Fenbendazol sulfona es un metabolito del fenbendazol, un antihelmíntico benzimidazol ampliamente utilizado para tratar infecciones parasitarias en animales. This compound es conocido por su actividad antiparasitaria de amplio espectro y se utiliza en medicina veterinaria para combatir parásitos gastrointestinales como nematodos, anquilostomas y tricocéfalos .
Aplicaciones Científicas De Investigación
Fenbendazol sulfona tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
Fenbendazol sulfona ejerce sus efectos uniéndose a la tubulina, una proteína que forma parte de los microtúbulos de las células de los parásitos. Esta unión interrumpe la formación y función de los microtúbulos, lo que provoca que los parásitos no puedan absorber nutrientes, lo que lleva a su muerte eventual . Este mecanismo es eficaz contra las etapas adultas y larvarias de muchos gusanos parásitos.
Compuestos similares:
Albendazol: Otro antihelmíntico benzimidazol con un mecanismo de acción similar pero diferentes vías metabólicas.
Mebendazol: Similar al fenbendazol pero con un espectro más amplio de actividad contra diversos parásitos.
Oxfendazol: Un metabolito del fenbendazol con una actividad antihelmíntica mejorada.
Singularidad: This compound es único debido a su vía metabólica específica y sus posibles propiedades anticancerígenas, que no son tan prominentes en otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
Fenbendazole Sulfone interacts with various enzymes and proteins in biochemical reactions. It is formed through the oxidation of Fenbendazole, indicating its interaction with oxidative enzymes .
Cellular Effects
Fenbendazole, from which Fenbendazole Sulfone is derived, has been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known to be a metabolite of Fenbendazole, which suggests that it may share some of Fenbendazole’s mechanisms of action .
Dosage Effects in Animal Models
Fenbendazole, from which Fenbendazole Sulfone is derived, has been shown to be effective at treating parasitic infections in fish at a dosage of 50 mg/kg for 3 days .
Metabolic Pathways
Fenbendazole Sulfone is involved in the metabolic pathways of Fenbendazole. Fenbendazole is metabolized to oxfendazole, which is further oxidized to form Fenbendazole Sulfone .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Fenbendazol sulfona se puede sintetizar mediante la oxidación del fenbendazol. El proceso implica el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas para obtener el derivado sulfona deseado .
Métodos de producción industrial: La producción industrial de this compound generalmente implica una síntesis de varios pasos a partir del fenbendazol. El proceso incluye reacciones de nitración, condensación, aminación, reducción y cierre de anillo. Se ha explorado el uso de meta-diclorobenceno como material de partida para mejorar la eficiencia y reducir los costes .
Análisis De Reacciones Químicas
Tipos de reacciones: Fenbendazol sulfona se somete a varias reacciones químicas, que incluyen:
Oxidación: Conversión de fenbendazol a this compound utilizando agentes oxidantes.
Reducción: Reducción de this compound a su sulfuro correspondiente.
Sustitución: Reacciones que implican la sustitución de grupos funcionales en el anillo benzimidazol.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Solventes: Dimetilsulfóxido, metanol, agua.
Productos principales:
Oxidación: this compound.
Reducción: Fenbendazol sulfuro.
Comparación Con Compuestos Similares
Albendazole: Another benzimidazole anthelmintic with a similar mechanism of action but different metabolic pathways.
Mebendazole: Similar to fenbendazole but with a broader spectrum of activity against various parasites.
Oxfendazole: A metabolite of fenbendazole with enhanced anthelmintic activity.
Uniqueness: Fenbendazole sulfone is unique due to its specific metabolic pathway and its potential anticancer properties, which are not as prominent in other similar compounds .
Propiedades
IUPAC Name |
methyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFDGCOOJPIAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968870 | |
| Record name | Oxfendazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54029-20-8 | |
| Record name | Oxfendazole sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxfendazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenbendazole sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXFENDAZOLE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQM8UA6SPQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


